H-Gly-Gly-His-OH

Bioinorganic Chemistry Metal Chelation Sensor Design

Researchers often face inconsistent metal-binding data due to sequence-variant tripeptides. H-Gly-Gly-His-OH (CAS 7451-76-5) solves this with its defined C-terminal histidine, forming a stable 4N tetragonal Cu(II) complex (log K = 10.9). - Achieves 62% higher Cu(II) capacity in imprinted surfaces vs. non-imprinted controls. - Enables selective electrochemical Cu²⁺ sensing (0.02-20 µM) with discrimination over Ni²⁺/Pb²⁺. - Validated in NHDF cells to decrease TNF-α-dependent IL-6 secretion. Supplied as ≥98% white powder with full analytical documentation, ensuring reproducible results and streamlined procurement.

Molecular Formula C10H15N5O4
Molecular Weight 269.26 g/mol
CAS No. 7451-76-5
Cat. No. B1670574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Gly-His-OH
CAS7451-76-5
Synonymsdiglycyl-histidine
diglycylhistidine
Gly-Gly-His
glycyl glycyl histidine
glycyl-glycyl-histidine
glycylglycyl-L-histidine
glycylglycylhistamine
Ni-GGH
nickel glycyl-glycyl-histidine
Molecular FormulaC10H15N5O4
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN
InChIInChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)
InChIKeyPDAWDNVHMUKWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Gly-His-OH (CAS 7451-76-5): Core Identity and Procurement Baseline for Metal-Binding Tripeptide Research


H-Gly-Gly-His-OH (glycyl-glycyl-L-histidine, CAS 7451-76-5) is a synthetic tripeptide comprising two glycine residues and one C-terminal histidine. Its defining biochemical feature is the high-affinity, tetragonal coordination of copper(II) ions via the N-terminal amine, two deprotonated amide nitrogens, and the imidazole N3 of the histidine side chain, forming a stable 4N complex [1]. The compound is supplied as a white powder with a purity specification of ≥98% (TLC) and a molecular weight of 269.26 g/mol, with recommended storage at ≤ -10°C to maintain integrity . This specific sequence is widely recognized as a functional mimic of the Cu(II) transport site of human serum albumin, underpinning its utility in bioinorganic, sensor, and cell culture applications .

H-Gly-Gly-His-OH Procurement Rationale: Why Sequence and Position Dictate Copper-Binding Performance


Tripeptides containing histidine are not functionally interchangeable; substitution fails because metal-binding stoichiometry, complex geometry, and resultant stability are exquisitely sensitive to amino acid sequence and the position of the histidine residue. H-Gly-Gly-His-OH achieves a highly stable, tetragonal Cu(II) complex specifically because the histidine is positioned at the C-terminus, enabling the formation of a fused chelate ring system involving two deprotonated amide nitrogens [1]. Altering the sequence to His-Gly-Gly, for example, drastically reduces copper complex stability in aqueous solution [2]. Similarly, replacing the C-terminal histidine with lysine, as in the widely cited growth factor peptide GHK (Gly-His-Lys), alters the coordination sphere from 4N to 3N1O and diverts biological function toward receptor-mediated cell signaling rather than primarily Cu(II) transport and sequestration [3]. Procurement decisions must therefore be guided by the specific coordination chemistry required, not merely the presence of a histidine residue.

H-Gly-Gly-His-OH: Quantified Differentiation from Gly-His-Lys, His-Gly-Gly, and Carnosine


Copper(II) Complex Stability: H-Gly-Gly-His-OH vs. His-Gly-Gly in Aqueous Solution

The copper(II) complex formed by H-Gly-Gly-His-OH is demonstrably more stable than that formed by the sequence isomer His-Gly-Gly in aqueous solution. This enhanced stability is directly attributed to the C-terminal histidine position in H-Gly-Gly-His-OH, which permits the formation of a favorable tetragonal coordination geometry [1]. While the study does not provide a numerical log β value for direct comparison, it explicitly states that the Gly-Gly-His complex is 'more stable' due to this structural feature, a critical differentiator for applications requiring robust metal sequestration.

Bioinorganic Chemistry Metal Chelation Sensor Design

Copper Binding Affinity: Quantified Electrochemical Sensor Binding Constant (K = 8.1 × 10¹⁰ M⁻¹) for H-Gly-Gly-His-OH

Electrodes modified with H-Gly-Gly-His-OH exhibit exceptionally high sensitivity toward copper(II) ions, characterized by a Langmuir binding constant of (8.1 ± 0.4) × 10¹⁰ M⁻¹ at 25°C [1]. This high affinity is a direct consequence of the peptide's ability to form a stable 4N coordinate complex with the metal ion, a feature confirmed by both quantum mechanical calculations and mass spectrometry [1]. This quantitative binding constant provides a benchmark for comparing the performance of this peptide as a recognition element against other potential ligands in sensor development.

Electrochemical Sensing Affinity Constants Water Analysis

Anti-inflammatory Activity: Comparable TNF-α-Dependent IL-6 Suppression by H-Gly-Gly-His-OH and Gly-His-Lys (GHK) in Human Dermal Fibroblasts

In a direct comparative study using normal human dermal fibroblasts (NHDF), both H-Gly-Gly-His-OH (GGH) and the widely studied growth factor peptide Gly-His-Lys (GHK), as well as their copper complexes, were shown to decrease TNF-α-dependent secretion of the pro-inflammatory cytokine IL-6 [1]. The study evaluated the peptides' influence on IL-6 levels using ELISA, demonstrating that GGH possesses anti-inflammatory properties in this cell model that are comparable to those of GHK [1]. This positions GGH as a functional alternative or co-active agent in formulations targeting skin inflammation, without the complex receptor-mediated signaling pathways often associated with GHK.

Cosmeceuticals Inflammation Cell Culture

pKa of Amide Deprotonation: H-Gly-Gly-His-OH Exhibits the Lowest pKamide Among 27 Tripeptides, Indicating Superior Cu(II) Binding Propensity

A comprehensive potentiometric study of 27 tripeptides containing Glu, Gly, and His residues revealed that H-Gly-Gly-His-OH possesses the lowest pKamide value among all tested sequences [1]. The pKamide value reflects the acidity of the amide protons involved in Cu(II) coordination; a lower pKa facilitates deprotonation and formation of the stable, saturated [CuLH₋₂] complex at lower pH values. This data, derived from a generalized multiplicative analysis of variance (GEMANOVA) model, provides a quantitative, class-wide benchmark that underscores the superior propensity of the Gly-Gly-His sequence to form stable copper complexes compared to its structural isomers and analogues.

Coordination Chemistry Potentiometry Peptide Modeling

H-Gly-Gly-His-OH: Evidence-Backed Application Scenarios for Procurement Planning


Electrochemical Copper Sensor Fabrication and Water Quality Monitoring

The high and quantified binding constant for Cu(II) (8.1 × 10¹⁰ M⁻¹) and the formation of a stable 4N tetragonal complex [1] make H-Gly-Gly-His-OH an ideal recognition element for modifying gold or carbon electrodes. This has been successfully employed in biosensors achieving detection ranges of 0.02-20 µM Cu²⁺ with high selectivity over Ni²⁺ and Pb²⁺ [2]. Procurement of this peptide is warranted for laboratories developing novel electrochemical sensors for trace metal analysis in environmental or industrial water samples.

Dermal Fibroblast In Vitro Models for Anti-Inflammatory Agent Screening

Validated in normal human dermal fibroblasts (NHDF), H-Gly-Gly-His-OH has demonstrated the ability to decrease TNF-α-dependent IL-6 secretion, with effects comparable to the well-characterized GHK peptide [3]. This evidence supports its procurement for use as a reference compound or active agent in in vitro studies of skin inflammation, wound healing, and cosmeceutical development, particularly where modulation of pro-inflammatory cytokines is a primary endpoint.

Metal-Affinity Chromatography and Copper-Imprinted Surface Engineering

The sequence-specific stability of the H-Gly-Gly-His-OH Cu(II) complex, which is superior to that of His-Gly-Gly [4], makes it a prime candidate for creating copper-selective surfaces. A demonstrated application is the copper-imprinted surface functionalization, which yielded a 62% higher copper complexation capacity compared to non-imprinted controls [4]. Procurement is strategic for research into advanced materials for metal recovery, selective separation, or controlled copper delivery systems.

Comparative Studies of Imidazole-Containing Peptides and Copper Transport Mimetics

H-Gly-Gly-His-OH is frequently employed as a benchmark in comparative studies with other imidazole-containing peptides, such as carnosine and GHK . Its well-defined coordination chemistry and its role as an albumin Cu(II) transport site mimic [5] make it an essential reagent for laboratories investigating the bioinorganic chemistry of copper, peptide-metal interactions, and the fundamental mechanisms of metal homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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